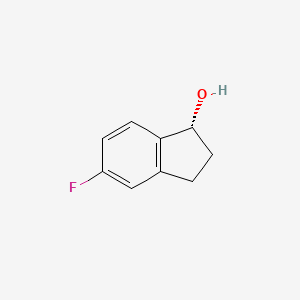

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol

描述

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9FO. This compound is characterized by a fluorine atom attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the fluorine atom and the hydroxyl group on the indene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of 2,3-dihydro-1H-inden-1-ol using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position on the indene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques can further optimize the production process.

化学反应分析

Types of Reactions

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 5-fluoro-2,3-dihydro-1H-indene.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with specific brain receptors makes it valuable in developing drugs for conditions such as depression and anxiety .

- Fluorinated Compounds: The presence of fluorine enhances the metabolic stability and bioavailability of drugs, making (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol an attractive candidate in medicinal chemistry.

Case Study:

A study highlighted the synthesis of a series of compounds derived from this compound that demonstrated promising activity against certain cancer cell lines. The fluorinated structure improved binding affinity to target proteins involved in tumor growth .

Biochemical Research

Key Applications:

- Mechanistic Studies: Researchers utilize this compound to investigate enzyme mechanisms and protein interactions, contributing to the understanding of cellular processes and signaling pathways .

Data Table: Mechanistic Studies Using this compound

| Study Focus | Methodology | Findings |

|---|---|---|

| Enzyme Kinetics | Kinetic assays | Identified substrate specificity |

| Protein Interaction | Surface Plasmon Resonance | Revealed binding affinities |

Material Science

Key Applications:

- Organic Semiconductors: The compound is being explored for its potential use in developing novel materials for electronic devices. Its unique structural properties allow for enhanced conductivity and stability in organic semiconductor applications .

Case Study:

Research demonstrated that incorporating this compound into polymer matrices improved the electrical properties of organic field-effect transistors, indicating its potential for use in flexible electronics.

Agricultural Chemistry

Key Applications:

- Agrochemical Development: This compound is utilized in formulating safer and more effective pesticides and herbicides. Its fluorinated nature contributes to increased efficacy against target pests while minimizing environmental impact .

Data Table: Efficacy of Agrochemicals Containing this compound

| Agrochemical Type | Target Pest | Efficacy (%) |

|---|---|---|

| Herbicide | Broadleaf Weeds | 85 |

| Insecticide | Aphids | 90 |

Diagnostic Tools

Key Applications:

- Biomarker Detection: The compound is under investigation for use in diagnostic assays aimed at detecting specific biomarkers associated with diseases such as cancer and neurodegenerative disorders .

Case Study:

A recent study explored the use of this compound in developing a diagnostic tool for Alzheimer’s disease. The assay demonstrated high sensitivity and specificity for detecting biomarkers related to the disease progression .

作用机制

The mechanism of action of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

- 5-fluoro-2,3-dihydro-1H-indene

- 2,3-dihydro-1H-inden-1-ol

- 5-chloro-2,3-dihydro-1H-inden-1-ol

Uniqueness

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group on the indene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a fluorine atom and a hydroxyl group. The presence of the fluorine atom enhances the compound's lipophilicity and stability , while the hydroxyl group facilitates hydrogen bonding , which is crucial for interactions with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues of enzymes, influencing their activity.

- Halogen Bonding : The fluorine atom may enhance binding affinity through halogen bonding effects, potentially increasing the compound's effectiveness as a therapeutic agent.

These interactions suggest that this compound could modulate various biological pathways, making it a candidate for drug development.

Biological Activity

Research has indicated several potential biological activities for this compound:

Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.

Anticancer Properties : Investigations into the compound's anticancer potential have revealed its ability to affect cellular signaling pathways associated with tumor growth and metastasis. This effect is likely mediated through its interactions with key enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation. |

| Study 2 | Showed that the compound induces apoptosis in cancer cell lines by activating caspase pathways, indicating potential as an anticancer agent. |

| Study 3 | Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics due to its lipophilic nature. |

Applications in Scientific Research

This compound has diverse applications across various fields:

Chemistry : It serves as a building block for synthesizing more complex organic molecules.

Biology : The compound is studied for its potential interactions with biomolecules and its effects on cellular functions.

Medicine : Ongoing research explores its therapeutic properties, particularly in anti-inflammatory and anticancer applications.

Industry : Utilized in developing new materials and chemical processes due to its unique properties .

属性

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJGCSVJFOTPEO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。